molecular formula C11H8BrN3O B14938543 N-(5-bromopyridin-2-yl)pyridine-2-carboxamide

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide

Cat. No.: B14938543
M. Wt: 278.10 g/mol
InChI Key: SZKPTTZOAHJLGL-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C11H8BrN3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridine. The reaction typically involves the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene as solvents. The reaction conditions are mild and metal-free, making it an attractive method for synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same chemodivergent methods. The scalability of the reaction conditions makes it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and carboxamide functional groups. This combination of features makes it particularly useful in various synthetic and research applications .

Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C11H8BrN3O/c12-8-4-5-10(14-7-8)15-11(16)9-3-1-2-6-13-9/h1-7H,(H,14,15,16)

InChI Key

SZKPTTZOAHJLGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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